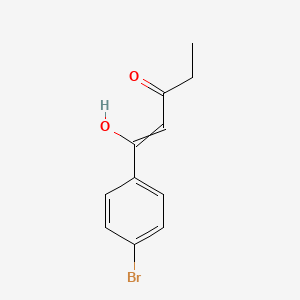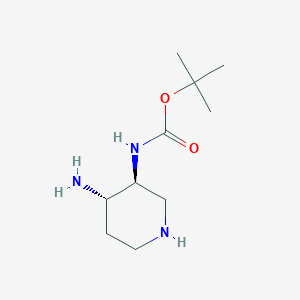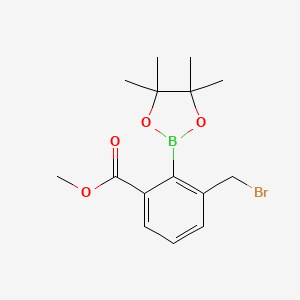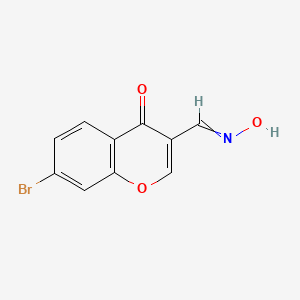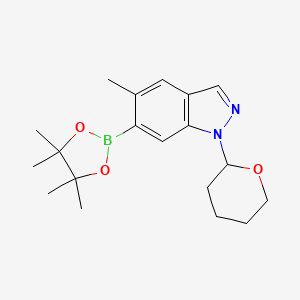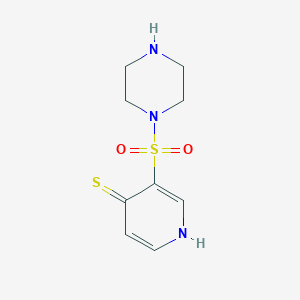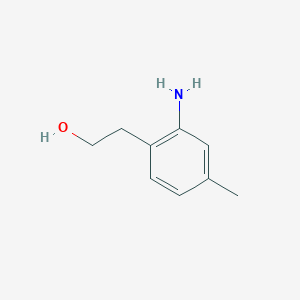
(R)-b-Amino-4-methyl-benzeneethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-b-Amino-4-methyl-benzeneethanol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring with a methyl substituent. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-b-Amino-4-methyl-benzeneethanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, ®-b-Nitro-4-methyl-benzeneethanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 4-methylbenzaldehyde with ammonia or an amine, followed by reduction with sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of ®-b-Amino-4-methyl-benzeneethanol may involve large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and a metal catalyst such as palladium or platinum. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-b-Amino-4-methyl-benzeneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor compound can be reduced to an amino group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst, sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide)
Major Products Formed
Oxidation: 4-Methylbenzaldehyde, 4-Methylbenzoic acid
Reduction: ®-b-Amino-4-methyl-benzeneethanol
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
®-b-Amino-4-methyl-benzeneethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form hydrogen bonds and participate in various biochemical reactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of ®-b-Amino-4-methyl-benzeneethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-b-Amino-4-methyl-benzeneethanol
- 4-Amino-3-methylbenzyl alcohol
- 4-Methylbenzylamine
Uniqueness
®-b-Amino-4-methyl-benzeneethanol is unique due to its specific ®-configuration, which imparts optical activity and can result in different biological activities compared to its (S)-enantiomer. The presence of both amino and hydroxyl groups also makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical modifications.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-(2-amino-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6,11H,4-5,10H2,1H3 |
InChI-Schlüssel |
ZAZXUIHWJJQCLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-](/img/structure/B11822169.png)


![Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide](/img/structure/B11822193.png)
![N-[(4-bromo-3-methylphenyl)methoxyamino]formamide](/img/structure/B11822200.png)
